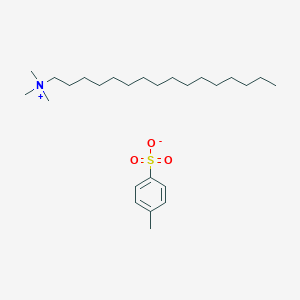

Trimethylcetylammonium p-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Trimethylcetylammonium p-toluenesulfonate (CTAT, CAS 138-32-9) is a highly specialized cationic surfactant distinguished by its bulky, strongly binding p-toluenesulfonate (tosylate) counterion. Unlike conventional halide-based surfactants, this distinct structural pairing drastically reduces electrostatic repulsion between surfactant headgroups, enabling the spontaneous formation of complex self-assembled microstructures—such as exceptionally long wormlike micelles and broad liquid crystalline phases—in pure aqueous environments [1]. For industrial and scientific procurement, CTAT is primarily valued as a single-component rheology modifier, a low-conductivity dispersant, and a robust structural template. By intrinsically incorporating a hydrophobic counterion, CTAT eliminates the need for the secondary salt additions typically required to drive micellar growth in standard surfactant systems, thereby simplifying formulations and preserving osmotic balance [2].

References

Attempting to substitute CTAT with its common halide analogs, such as cetyltrimethylammonium bromide (CTAB) or chloride (CTAC), fundamentally alters the thermodynamic and rheological behavior of the system. Because bromide and chloride are highly dissociative, hydrophilic counterions, CTAB and CTAC form simple spherical micelles in pure water and require the precise addition of penetrating organic salts (e.g., sodium salicylate) or high concentrations of inorganic electrolytes to induce the transition into viscoelastic wormlike micelles [1]. This mandatory two-component formulation increases the total dissolved solids, raises the ionic conductivity, and introduces the risk of secondary salt precipitation or phase separation under varying temperature and shear conditions [2]. Furthermore, the high degree of counterion dissociation in halide analogs results in significantly higher electrical conductivity, which can cause parasitic electrochemical reactions or corrosion in sensitive nanodevice and oilfield applications where CTAT's tightly bound tosylate ion provides a protective, low-conductivity environment [3].

References

- [1] Menon, V. K., et al. 'Growth of Cetyltrimethylammonium Tosylate Micelles A Frapp Study.' Langmuir 13.1 (1997): 44-48.

- [2] Shikata, T., et al. 'Rheology of Wormlike Micelles with Varying Hydrophobicity of the Counterion.' Langmuir 17.22 (2001): 6854-6859.

- [3] Large, M. J., et al. 'Switchable changes in the conductance of single-walled carbon nanotube networks on exposure to water vapour.' Nanoscale 9.30 (2017): 10700-10705.

Salt-Free Viscoelastic Gel and Wormlike Micelle Formation

CTAT possesses the intrinsic ability to form highly entangled wormlike micelles in pure water, achieving an overlap concentration as low as 0.7 wt% and forming clear, strong viscoelastic gels between 0.9 wt% and 27 wt% at 25 °C [1]. In direct contrast, the standard comparator CTAB cannot form these elongated structures at low concentrations without the mandatory addition of external electrolytes or strongly binding counterions (like sodium salicylate) [2].

| Evidence Dimension | Electrolyte requirement for viscoelastic wormlike micelle formation |

| Target Compound Data | Forms entangled wormlike micelles natively at ≥ 0.7 wt% (pure water) |

| Comparator Or Baseline | CTAB: Requires added salts (e.g., NaSal or KBr) to transition from spherical to wormlike micelles |

| Quantified Difference | Eliminates the need for 1:1 molar salt additives to achieve viscoelasticity |

| Conditions | Aqueous solution at 25 °C, low shear |

Allows buyers to formulate high-viscosity, shear-responsive fluids using a single component, drastically reducing formulation complexity and osmotic stress.

Exceptionally Broad Nematic Phase Stability Window

The phase behavior of CTAT is highly unusual for a pure aqueous surfactant, exhibiting a stable nematic liquid crystalline phase over a remarkably wide concentration range from approximately 32 wt% to 45 wt% [1]. Standard cationic surfactants like CTAB typically exhibit extremely narrow or non-existent nematic windows without the addition of co-surfactants or co-solvents, transitioning directly to hexagonal or lamellar phases [2].

| Evidence Dimension | Concentration range of the stable nematic phase |

| Target Compound Data | Stable nematic phase from ~32 wt% to 45 wt% |

| Comparator Or Baseline | Conventional pure halide surfactants (e.g., CTAB): Narrow or absent nematic phase in pure water |

| Quantified Difference | Provides a ~13 wt% wide operational window for nematic phase stability |

| Conditions | Pure aqueous surfactant system, room temperature |

Provides a highly robust, fault-tolerant templating window for synthesizing mesoporous materials, preventing phase-separation defects during complex hydrothermal syntheses.

Suppressed Electrical Conductivity via Tight Counterion Binding

Because the bulky tosylate counterion binds tightly to the cetyltrimethylammonium micellar surface, the degree of free-ion dissociation in CTAT solutions is extremely low. Consequently, the electrical conductivity of a CTAT-water system is approximately an order of magnitude lower than that of equivalent concentrations of fully dissociated salts like KBr or halide-based surfactants [1]. This makes CTAT highly suited for applications where surfactant-driven dispersion is needed but high ionic strength is detrimental [2].

| Evidence Dimension | Solution electrical conductivity |

| Target Compound Data | Conductivity is suppressed by approximately 10x relative to standard halide salts |

| Comparator Or Baseline | KBr / Halide Surfactants (e.g., CTAB): High conductivity due to near-complete counterion dissociation |

| Quantified Difference | An order of magnitude (10x) reduction in electrical conductivity at equivalent concentrations |

| Conditions | Aqueous solution, matched molar concentrations |

Critical for electrochemical formulations and nanodevice processing where high background ionic conductivity causes signal interference, short-circuiting, or corrosion.

Broad-Range Shear Banding and Non-Linear Viscoelasticity

CTAT solutions exhibit profound non-linear viscoelasticity and mechanical instability (shear banding), characterized by a distinct stress plateau under shear flow. Remarkably, this shear-induced structural transition is robustly detected across a massive concentration gradient, from dilute solutions at 3 wt% all the way to concentrated solutions at 25 wt% [1]. This predictable, shear-responsive behavior across such a wide concentration range is difficult to replicate with CTAB without precise salt tuning [2].

| Evidence Dimension | Concentration range exhibiting shear banding / stress plateau |

| Target Compound Data | Maintains shear banding behavior from 3 wt% to 25 wt% |

| Comparator Or Baseline | CTAB: Requires specific, narrow salt-to-surfactant ratios to maintain consistent shear banding |

| Quantified Difference | Operates as a shear-responsive smart fluid over a 22 wt% concentration span natively |

| Conditions | Steady and unsteady shear flow, pure aqueous solution |

Ensures reliable, predictable shear-thickening and thinning behavior in industrial pumping and drag reduction applications, even if the fluid undergoes significant dilution.

Single-Component Rheology Modifiers for Enhanced Oil Recovery (EOR)

Because CTAT natively forms entangled wormlike micelles and exhibits robust shear-banding behavior from 3 wt% to 25 wt% without added salts, it is an ideal candidate for fracturing fluids and enhanced oil recovery. Procurement of CTAT eliminates the logistical and chemical complexity of co-injecting precise ratios of surfactants and organic salts (like sodium salicylate), reducing the risk of subterranean precipitation and ensuring consistent fluid mobility control under high shear[1].

Robust Templating of Hierarchical Zeolites and Mesoporous Silica

The unusually broad nematic phase window of CTAT (32 wt% to 45 wt%) makes it a highly resilient structure-directing agent for the synthesis of advanced mesoporous materials. Unlike CTAB, which can easily drop out of its desired liquid crystalline phase due to minor concentration shifts during hydrothermal synthesis, CTAT provides a wide fault-tolerance margin, ensuring high-fidelity pore replication and fewer phase-separation defects in the final catalytic or filtration material [2].

Low-Interference Dispersants for Carbon Nanotubes and Electronic Materials

For the liquid-phase exfoliation and dispersion of single-walled carbon nanotubes (SWCNTs) intended for electronic or sensor applications, high ionic conductivity is highly detrimental. CTAT's tightly bound tosylate counterion suppresses solution conductivity by an order of magnitude compared to halide surfactants. This allows researchers and manufacturers to achieve excellent dispersion and micellar encapsulation without introducing a highly conductive ionic background that interferes with device performance or electrical characterization[3].

References

- [1] Bautista, F., et al. 'Rheology of Cetyltrimethylammonium p-Toluenesulfonate−Water System. 3. Nonlinear Viscoelasticity.' Langmuir 13.19 (1997): 5051-5058.

- [2] Krishnan, V. V., et al. 'Phase behavior of the cetyltrimethylammonium tosylate (CTAT)–water system.' Physical Review E 61.6 (2000): 6476.

- [3] Menon, V. K., et al. 'Growth of Cetyltrimethylammonium Tosylate Micelles A Frapp Study.' Langmuir 13.1 (1997): 44-48.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant